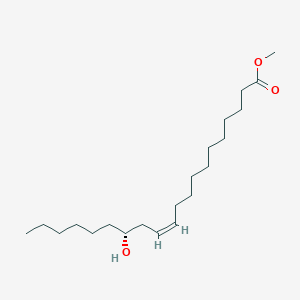

Lesquerolic acid methyl ester

Description

Significance of Hydroxy Fatty Acid Derivatives in Sustainable Chemistry and Biomaterials Science

Hydroxy fatty acids (HFAs) and their derivatives are pivotal in the advancement of sustainable chemistry and biomaterials science. frontiersin.org These molecules, characterized by the presence of both a hydroxyl (-OH) and a carboxyl (-COOH) group, offer unique reactivity that makes them valuable building blocks for a variety of chemical products. frontiersin.orgnih.gov Their inherent functionality allows for the synthesis of polymers, esters, and other specialty chemicals, positioning them as a renewable alternative to petrochemical-based feedstocks. nih.govnih.gov The use of HFA derivatives helps mitigate the environmental impact associated with traditional chemical manufacturing by offering products that are often biodegradable and derived from renewable plant sources. nih.govresearchgate.net

In the field of biomaterials, HFAs are precursors to a range of products, including biolubricants, bioplastics, and surfactants. nih.govvulcanchem.com The hydroxyl group enhances properties like lubricity and thermal stability in lubricant formulations. vulcanchem.com Furthermore, the bifunctional nature of these acids enables the creation of polyesters and other polymers with tailored properties. gerli.com As the chemical industry shifts towards greater sustainability, the exploitation of fatty acid derivatives from sources like plants and microalgae is increasingly recognized as a crucial strategy for developing green materials and reducing dependence on fossil fuels. nih.govnih.gov

Historical Trajectories and Milestones in Lesquerolic Acid and its Esterification Research

The journey of lesquerolic acid research began in the mid-20th century as part of a broader investigation into novel industrial oils from plant seeds. The key milestone was its identification and characterization in 1961 by C. R. Smith Jr. and his colleagues at the U.S. Department of Agriculture. lookchem.comwikipedia.org They isolated a previously unknown hydroxy acid from the seed oil of Lesquerella lasiocarpa (now classified under Physaria) and proposed the name "lesquerolic acid". lookchem.com Their research established its structure as (+)-14-hydroxy-cis-11-eicosenoic acid, a 20-carbon HFA structurally similar to ricinoleic acid, but with a longer carbon chain. lookchem.comwikipedia.org

Initial work involved converting the raw oil into a mixture of methyl esters using methanolic sulfuric acid to facilitate fractionation and analysis. lookchem.com This early esterification was crucial for isolating and identifying the new compound. Subsequent research confirmed the (R)-configuration of the hydroxyl group, further solidifying its chemical identity and potential for specific chemical syntheses. usda.gov These foundational studies demonstrated that Lesquerella seed oil was a rich source of this unique HFA, sparking interest in its potential as a domestic alternative to imported castor oil for industrial applications. usda.gov The development of Lesquerella fendleri as a potential new crop has been a significant focus, aiming to provide a reliable and toxin-free source of HFAs for industrial use. usda.govresearchgate.net

Structure

2D Structure

Properties

IUPAC Name |

methyl (Z,14R)-14-hydroxyicos-11-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O3/c1-3-4-5-14-17-20(22)18-15-12-10-8-6-7-9-11-13-16-19-21(23)24-2/h12,15,20,22H,3-11,13-14,16-19H2,1-2H3/b15-12-/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOKVQPUJKYTOZ-NLBZTSMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461434 | |

| Record name | Lesquerolic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4102-96-9 | |

| Record name | Lesquerolic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthesis of Lesquerolic Acid Precursors

Botanical Sources of Lesquerolic Acid: Emphasis on Physaria fendleri (syn. Lesquerella) as an Industrial Crop

Lesquerolic acid ((R)-14-hydroxy-cis-11-eicosenoic acid) is an unusual hydroxy fatty acid (HFA) primarily found in the seed oil of plants belonging to the Brassicaceae family, most notably in the genus Physaria (formerly Lesquerella). Physaria fendleri, a species native to the southwestern United States, is particularly significant as it produces seed oil containing approximately 60% lesquerolic acid by weight. wsu.eduoup.comunt.edu This high concentration makes it a promising industrial crop.

The industrial value of lesquerolic acid stems from its structural similarity to ricinoleic acid, the primary component of castor oil. osu.edu Both are monounsaturated, hydroxylated fatty acids, which makes them valuable feedstocks for the production of various industrial products like cosmetics, lubricants, greases, plastics, and biofuels. unt.eduosu.edu However, the commercial cultivation of the castor plant (Ricinus communis) in the United States is banned due to the presence of the potent toxin ricin in its seeds. osu.edu Physaria fendleri does not produce any known toxins, positioning its oil as a safe, domestic alternative to imported castor oil. wsu.eduosu.edu As a winter annual, P. fendleri is well-suited for cultivation in crop rotation systems, further enhancing its potential as a viable industrial oilseed crop. osu.edu

Elucidation of Metabolic Pathways for Hydroxy Fatty Acid Synthesis in Oleaginous Plants

The biosynthesis of hydroxy fatty acids in oilseed plants is a complex process that involves modifications to the standard fatty acid synthesis pathway. hep.com.cn In most oilseed plants, fatty acid synthesis occurs in the plastids, producing mainly oleic acid (18:1). hep.com.cn These fatty acids are then exported to the endoplasmic reticulum (ER) where they can be further modified through desaturation, elongation, or hydroxylation before being assembled into triacylglycerols (TAGs), the primary storage form of oil in seeds. hep.com.cncambridge.org

In plants that accumulate hydroxy fatty acids, such as castor and Physaria, a key step is the hydroxylation of oleic acid. nih.govmdpi.com This reaction is typically catalyzed by a specialized enzyme, a fatty acid hydroxylase, which introduces a hydroxyl group onto the fatty acid chain. nih.gov The resulting hydroxylated fatty acid can then be incorporated into TAGs. The specific pathways and the efficiency of each enzymatic step can vary significantly between different plant species, influencing the final composition and yield of the hydroxy fatty acids. wsu.edunih.gov

The biosynthesis of lesquerolic acid in Physaria fendleri is a multi-step process that begins with the substrate oleic acid (18:1) bound to phosphatidylcholine (PC), a major membrane lipid in the endoplasmic reticulum. mdpi.com

The key enzymatic steps are:

Hydroxylation: The enzyme oleate (B1233923) 12-hydroxylase (FAH12), which is a bifunctional FAD2-related enzyme, hydroxylates the oleic acid on the PC molecule to form ricinoleic acid (18:1-OH)-PC. mdpi.com This enzyme also exhibits desaturase activity, converting some oleic acid into linoleic acid (18:2). mdpi.com

Acyl-Editing and Elongation: The newly synthesized ricinoleic acid is then removed from PC and enters the acyl-CoA pool in the cytosol. mdpi.comnih.gov This step is thought to be mediated by the reverse action of lyso-PC acyltransferase (LPCAT) or a phospholipase A2-type activity. mdpi.com Once in the acyl-CoA pool, ricinoleic acid (18:1OH-CoA) is elongated by a fatty acid condensing enzyme, PfKCS18 (also known as KCS3 or FAE1), which adds two carbons to the chain, forming lesquerolic acid (20:1OH-CoA). mdpi.com

Triacylglycerol (TAG) Assembly: The final step is the incorporation of lesquerolic acid into TAGs. Research indicates that P. fendleri utilizes a unique pathway known as "TAG remodeling". wsu.edunih.gov Initially, a TAG molecule is synthesized containing only one HFA, likely at the sn-3 position. nih.gov Subsequently, a TAG lipase (B570770) removes a non-hydroxylated fatty acid from this initial TAG, and a second lesquerolic acid molecule is incorporated, resulting in a final TAG with lesquerolic acid at the sn-1 and sn-3 positions. wsu.edunih.gov This mechanism prevents the accumulation of potentially disruptive hydroxy fatty acids within cellular membranes. nih.gov

Other enzymes, such as fatty acid desaturase 3 (FAD3), are also active in Lesquerella, producing polyunsaturated fatty acids like α-linolenic acid (18:3) and auricolic acid (20:2OH). mdpi.comresearchgate.net

Table 1: Key Enzymes in Lesquerolic Acid Biosynthesis in Physaria fendleri

| Enzyme | Abbreviation | Function |

| Oleate 12-hydroxylase | FAH12 | Hydroxylates oleic acid (18:1) to form ricinoleic acid (18:1-OH). mdpi.com |

| Fatty Acid Condensing Enzyme | PfKCS18 | Elongates ricinoleic acid (18:1-OH) to lesquerolic acid (20:1-OH). mdpi.com |

| Lyso-PC Acyltransferase | LPCAT | Potentially involved in moving ricinoleic acid from phosphatidylcholine to the acyl-CoA pool. mdpi.com |

| Triacylglycerol Lipase | - | Removes a common fatty acid from a newly synthesized TAG molecule to allow for the insertion of a second lesquerolic acid molecule. nih.gov |

| Fatty Acid Desaturase 3 | PfFAD3-1 | Produces polyunsaturated fatty acids, including auricolic acid (20:2OH) from lesquerolic acid. mdpi.comresearchgate.net |

Targeted metabolomics is a powerful analytical approach used to quantify a specific set of known metabolites, providing crucial insights into the metabolic pathways active within a biological system. unt.edu This technique has been instrumental in dissecting the complex network of reactions involved in hydroxy fatty acid synthesis in Physaria fendleri embryos, which are the primary site of lesquerolic acid synthesis and accumulation. oup.comunt.edu

By employing high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can accurately measure the levels of key metabolites such as sugars, amino acids, and organic acids at different stages of embryo development. oup.comunt.edu Studies on P. fendleri embryos have revealed several key findings:

A metabolic shift from protein biosynthesis to fatty acid biosynthesis occurs between 18 and 24 days post-anthesis (DPA). oup.comunt.edu

The majority of key metabolites involved in central metabolism accumulate in the embryos between 18 and 27 DPA, coinciding with the period of rapid oil synthesis. unt.edu

Pathways such as the oxidative pentose (B10789219) phosphate (B84403) pathway, glycolysis, and the tricarboxylic acid (TCA) cycle provide the necessary carbon precursors for fatty acid synthesis. oup.com Specifically, malate (B86768) and citrate (B86180) have been identified as major organic acids in the embryos, suggesting they are key precursors for fatty acid synthesis and elongation. osu.edu

The presence of ribulose-1,5-bisphosphate indicates that the Calvin cycle is active within the developing embryos, contributing to the carbon pool for lipid production. unt.edu

This targeted approach allows for a detailed interrogation of the metabolic fluxes and helps identify potential bottlenecks or regulatory points in the biosynthetic pathway, offering targets for future genetic engineering to enhance hydroxy fatty acid production. unt.eduosu.edu

The synthesis and accumulation of storage lipids, including unusual fatty acids like lesquerolic acid, are highly regulated processes in terms of both timing (temporal) and location (spatial) within the developing seed. cambridge.org In most oilseeds, storage lipids accumulate primarily in the embryo tissues during the mid-to-late stages of seed development. cambridge.orgnih.gov

Temporal Regulation: Gene expression studies show that the timing of lipid accumulation is controlled by the coordinated expression of genes encoding the enzymes for fatty acid synthesis and TAG assembly. cambridge.orgfrontiersin.org In P. fendleri, a distinct metabolic switch is observed, where protein synthesis dominates in early seed development, and fatty acid biosynthesis becomes the primary metabolic activity between 18 and 24 days post-anthesis. oup.comunt.edu This temporal shift ensures that carbon is partitioned efficiently towards oil production during the critical seed-filling stage. cambridge.org Environmental factors, such as temperature, can also influence this temporal regulation, affecting the final oil-to-protein ratio in the mature seed. cambridge.org

Spatial Regulation: Different tissues within a single seed can have distinct lipid compositions. nih.gov Studies using techniques like matrix-assisted laser/desorption ionization-mass spectrometry imaging (MALDI-MSI) on Brassica napus, a relative of Physaria, have revealed a heterogeneous landscape of lipid species. nih.gov For instance, the embryonic axis, cotyledons, and seed coat can accumulate different types of fatty acids, implying that the regulation of lipid metabolism is tissue-specific. nih.gov In P. fendleri, it has been confirmed that the synthesis and accumulation of lesquerolic acid occur specifically within the embryo, which is metabolically distinct from castor, where the endosperm is the site of ricinoleic acid production. oup.com This spatial control is crucial as it isolates potentially cytotoxic fatty acids from sensitive cellular machinery and directs storage to specialized tissues. nih.gov

Advanced Methodologies for the Synthesis and Production of Lesquerolic Acid Methyl Ester

Chemical Synthesis Routes for Lesquerolic Acid Methyl Ester

Chemical synthesis provides robust and scalable methods for producing this compound, primarily through the transesterification of the parent oil.

Transesterification Processes from Lesquerella Oil

Transesterification is a common chemical process for converting vegetable oils into fatty acid methyl esters (FAMEs), which are the primary components of biodiesel. researchgate.netresearchgate.net The process involves reacting the triglycerides in Lesquerella oil with an alcohol, typically methanol (B129727), in the presence of a catalyst. researchgate.net This reaction breaks down the triglyceride molecule into three fatty acid methyl ester molecules, including this compound, and one glycerol (B35011) molecule. mdpi.com Lesquerella oil is a particularly valuable feedstock as it is one of the few vegetable oils containing a significant amount of a hydroxy fatty acid, specifically lesquerolic acid. tdl.org Gas chromatography-mass spectrometry (GC-MS) analysis has confirmed that the FAMEs produced from Lesquerella oil can contain approximately 55-60% this compound. unt.eduscribd.comresearchgate.net

Acid-Catalyzed Esterification and Transesterification Strategies

Acid catalysts are effective for both the esterification of free fatty acids (FFAs) and the transesterification of triglycerides, making them suitable for feedstocks like unrefined Lesquerella oil that may contain higher levels of FFAs. mdpi.comaocs.org The mechanism of acid-catalyzed transesterification involves the protonation of the carbonyl oxygen of the ester group by the acid catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. aocs.orgresearchgate.net

Commonly used acid catalysts include sulfuric acid and hydrochloric acid. lookchem.compreprints.org For instance, Lesquerella oil has been transesterified by refluxing in 1% methanolic sulfuric acid. lookchem.com Lewis acids, such as boron trifluoride, are also potent catalysts for the esterification of free fatty acids, with reactions completing rapidly under reflux conditions. aocs.org A key advantage of acid catalysis is its insensitivity to the presence of FFAs in the oil, as it will catalyze both esterification and transesterification simultaneously. mdpi.comresearchgate.net However, these reactions can be slower than base-catalyzed alternatives and may require higher temperatures. researchgate.net

Base-Catalyzed Transesterification Methodologies, Including Alkali-Catalyzed Reactions

Base-catalyzed transesterification is a widely used method for biodiesel production due to its high reaction rates and efficiency at low temperatures. tdl.orgnih.gov This method typically employs alkali catalysts such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or their corresponding methoxides. nih.gov The catalytic effect of heterogeneous base catalysts like calcium oxide (CaO) has also been explored for the transesterification of Lesquerella triglycerides. tdl.org In another approach, potassium carbonate (K₂CO₃) has been used as a cost-effective heterogeneous base catalyst. researchgate.net

A primary challenge with alkali-catalyzed reactions is their high sensitivity to free fatty acids and water, which can lead to saponification (soap formation). preprints.org This side reaction consumes the catalyst, reduces the yield of methyl esters, and complicates the separation and purification of the final product. preprints.org

Exploration of Novel Catalytic Systems (e.g., Lewis Acids, Ionic Liquids)

Research has focused on developing more efficient and environmentally friendly catalytic systems to overcome the limitations of traditional acid and base catalysts.

Lewis Acids: Solid Lewis acids have been investigated as effective, non-corrosive, and reusable catalysts for the transesterification of Lesquerella oil. tdl.orgresearchgate.netnih.gov Among several Lewis acids tested, including aluminum chloride (AlCl₃), tin(II) chloride (SnCl₂), and tin(II) acetate (B1210297) (Sn(CH₃COO)₂), AlCl₃ was identified as the most effective catalyst. tdl.orgnih.gov The use of ultrasound has been shown to significantly enhance the reaction rate by facilitating the formation of carbocations on the glyceridic carbons. tdl.orgnih.gov This sonochemical approach allows for complete conversion (>99%) to FAMEs in a relatively short time (40 minutes) at room temperature with a 5 wt.% AlCl₃ catalyst. tdl.orgnih.gov The dual ability of Lewis acid catalysts to promote both esterification and transesterification makes them suitable for processing vegetable oils with high free fatty acid content. mdpi.com

Interactive Data Table: Performance of Lewis Acid Catalysts in Lesquerella Oil Transesterification

Biotechnological and Enzymatic Synthesis Approaches

Optimization of Enzymatic Reaction Parameters: Temperature, Enzyme Loading, and Substrate Molar Ratios

The efficiency of the enzymatic synthesis of this compound is profoundly influenced by key reaction parameters, including temperature, enzyme loading, and the molar ratio of substrates. Optimization of these variables is critical for maximizing yield and reaction rate while minimizing costs and potential enzyme deactivation.

Temperature: Reaction temperature affects both the rate of reaction and the stability of the lipase (B570770) catalyst. An increase in temperature generally enhances reaction rates by reducing mixture viscosity and overcoming mass transfer limitations. nih.gov However, excessively high temperatures can lead to enzyme denaturation and deactivation. nih.gov Studies on the enzymatic production of various fatty acid methyl esters have identified optimal temperature ranges. For instance, in the synthesis of fatty acid methyl esters from palm fatty acid distillate, an optimal temperature of 30°C was determined when using a mixed enzyme system. nih.gov For other processes, such as the esterification of babassu oil, the optimal temperature was found to be 48°C. mdpi.com Research on estolide synthesis showed that conversion improved with temperatures up to 90°C, after which the benefits began to diminish. nih.gov

Enzyme Loading: The concentration of the biocatalyst is a crucial factor. Generally, increasing the enzyme amount accelerates the reaction and can lead to higher conversion rates within a shorter time. nih.gov However, there is a saturation point beyond which adding more enzyme does not improve the yield and can even be detrimental. An excessive enzyme load can lead to agglomeration of enzyme particles, which limits the available surface area for the reaction and can cause a decrease in conversion efficiency. nih.gov For example, in one study, increasing the lipase concentration from 4 wt.% to 14 wt.% resulted in a linear increase in conversion, but a further increase to 16 wt.% led to a significant drop in yield. nih.gov

Substrate Molar Ratio: The molar ratio of alcohol (methanol) to the fatty acid source is another critical parameter. A stoichiometric excess of alcohol is often used to shift the reaction equilibrium towards the product side, thereby increasing the conversion of the fatty acid. In the lipase-catalyzed synthesis of lesquerolic acid esters, using a slight (around 20%) stoichiometric excess of the alcohol substrate was shown to esterify over 94% of the hydroxy acyl groups. researchgate.netresearchgate.net In the production of fatty acid methyl esters from palm fatty acid distillate, an optimal molar ratio of 6:1 (methanol to PFAD) was identified. nih.gov Similarly, for the esterification of residual babassu oil, an optimized molar ratio of 18:1 (ethanol to free fatty acids) resulted in a conversion of 96.8%. mdpi.com

Table 1: Optimized Parameters in Various Enzymatic Esterification/Transesterification Processes

| Feedstock | Enzyme | Optimal Temperature (°C) | Optimal Molar Ratio (Alcohol:Oil/FFA) | Optimal Enzyme Load | Max. Yield/Conversion (%) | Reference |

| Palm Fatty Acid Distillate (PFAD) | Novozym 435 & Lipozyme TL IM | 30 | 6:1 | 5:95 (w/w ratio of enzymes) | ~96 | nih.gov |

| Residual Babassu Oil | Novozym® 435 | 48 | 18:1 | 0.14 g | 96.8 | mdpi.com |

| Oleic Acid & Methyl Ricinoleate | Novozym 435 | 90 | 1:1 | 14 wt.% | ~53 | nih.gov |

| Lesquerella Oil | Immobilized Rhizomucor miehei lipase | Not Specified | ~1.2:1 (slight excess) | Not Specified | >94 | researchgate.netresearchgate.net |

Development of Solvent-Free Enzymatic Synthesis Protocols

A significant advancement in the sustainable production of this compound and related compounds is the development of solvent-free synthesis protocols. csic.es Traditional enzymatic reactions were often conducted in organic solvents to improve the solubility of non-polar substrates and reduce the viscosity of the reaction medium. researchgate.net However, the use of these solvents presents several disadvantages, including environmental concerns, potential toxicity, flammability, and additional costs associated with solvent purchase and removal from the final product.

Solvent-free systems (SFS) address these issues by using one of the liquid substrates, such as the oil or fatty acid, as the reaction medium. nih.govresearchgate.net This approach offers several benefits:

Higher Volumetric Productivity: By eliminating the solvent, the concentration of reactants in the reactor is maximized, leading to higher productivity per unit volume. csic.es

Simplified Downstream Processing: The absence of a solvent simplifies the product purification process, as there is no need for solvent separation and recovery steps.

Reduced Environmental Impact: Eliminating organic solvents makes the process "greener" and more environmentally benign. csic.es

Improved Economic Feasibility: Avoiding the cost of solvents and their recycling can significantly improve the economic viability of the production process. dss.go.th

In the enzymatic synthesis of estolides from oleic acid and methyl ricinoleate, researchers successfully utilized a solvent-free medium with immobilized lipases. nih.gov Similarly, the synthesis of polyglycerol-fatty acid esters has been effectively carried out in a solvent-free system via transesterification. dss.go.th The continuous evaporation of by-products, such as methanol or water, in these systems can further drive the reaction equilibrium towards higher product yields, increasing conversion from 83% to over 90% in some cases. dss.go.th Research has demonstrated that for certain esterification reactions, a solvent-free approach is superior, as the presence of solvents like heptane (B126788) can lead to biocatalyst inactivation. csic.es

Comparative Analysis of Enzymatic versus Chemical Synthesis Efficiencies and Product Purity

The synthesis of esters like this compound can be achieved through both conventional chemical catalysis and biocatalytic enzymatic methods. A comparative analysis reveals distinct advantages of the enzymatic route, particularly concerning reaction conditions, efficiency, and product quality.

Chemical Synthesis: The conventional chemical pathway for producing esters and polyesters like estolides typically involves high temperatures, often in the range of 205–210°C, and the use of strong acid catalysts. nih.gov While this method can be effective, it suffers from several drawbacks:

Low Selectivity: The harsh reaction conditions can lead to a variety of side reactions, resulting in the formation of undesired byproducts. nih.gov

Product Quality Issues: The high temperatures and aggressive catalysts often cause coloration and the development of malodorous compounds in the final product, requiring extensive purification. nih.gov

Process and Environmental Concerns: The use of strong acids can cause corrosion of reactor equipment and generates acidic effluent that requires treatment. nih.gov

Enzymatic Synthesis: In contrast, enzymatic synthesis using lipases offers a milder and more selective alternative. nih.gov

Mild Reaction Conditions: Lipases operate under significantly milder conditions, including lower temperatures and neutral pH, which preserves the integrity of heat-sensitive molecules like lesquerolic acid and prevents degradation of the final product. nih.gov

High Selectivity: Enzymes exhibit high regio- and stereoselectivity, which minimizes the formation of byproducts and leads to a product of much higher purity. nih.gov

Improved Product Quality: The resulting esters are typically free from the coloration and off-odors associated with chemical catalysis.

Reusability of Catalyst: The use of immobilized enzymes allows for their easy separation from the reaction mixture and reuse over multiple batches, which can offset the higher initial cost of the biocatalyst. nih.gov

Table 2: Comparison of Chemical and Enzymatic Synthesis Routes

| Feature | Chemical Synthesis | Enzymatic Synthesis | Reference |

| Catalyst | Strong acids | Lipases (e.g., Novozym 435) | nih.gov |

| Temperature | High (e.g., 205–210°C) | Mild (e.g., 30–90°C) | nih.gov |

| Pressure | Varies | Atmospheric | nih.gov |

| Selectivity | Lower, leads to byproducts | High, minimizes byproducts | nih.gov |

| Product Purity | Lower (coloration, malodors) | High | nih.gov |

| Environmental Impact | Generates acid effluent | Greener, less waste | nih.gov |

Process Optimization and Scale-Up Considerations in this compound Production

Application of Response Surface Methodology (RSM) for Process Optimization

Response Surface Methodology (RSM) is a powerful statistical and mathematical tool used for modeling and optimizing complex processes where the response of interest is influenced by several variables. nih.govpjoes.com In the production of fatty acid methyl esters, RSM is widely applied to optimize reaction conditions, thereby maximizing yield while minimizing time and resource consumption. mdpi.commdpi.com

RSM allows for the evaluation of the effects of multiple factors and their interactions simultaneously. researchgate.net A central composite design (CCD) is often employed to study the influence of variables such as reaction time, temperature, catalyst concentration, and substrate molar ratio on the final product yield. mdpi.comcder.dz The methodology generates a polynomial model that describes the relationship between the input variables and the response. pjoes.com This model can then be used to predict the optimal conditions required to achieve the maximum yield.

For example, in the production of biodiesel from residual babassu oil, RSM was used to optimize four factors: molar ratio, temperature, biocatalyst content, and reaction time. mdpi.com The analysis predicted that a maximum conversion of 96.8% could be achieved under the optimized conditions of a 1:18 molar ratio (FFA/alcohol), 48°C, 0.14 g of biocatalyst, and a 4-hour reaction time. mdpi.com This statistical approach provides a systematic and efficient way to navigate the complex parameter landscape, making it superior to the traditional one-factor-at-a-time optimization method. mdpi.com

Integration of Taguchi Experimental Design for Parameter Optimization

The Taguchi method is another robust statistical technique for experimental design aimed at optimizing process parameters efficiently. eeer.orgnih.gov This methodology is particularly useful for reducing the number of required experiments compared to a full factorial design, thereby saving time, cost, and materials. eeer.orgnih.gov It utilizes orthogonal arrays to systematically study the effects of various control parameters on the process outcome. eeer.org

A key feature of the Taguchi method is the use of the signal-to-noise (S/N) ratio to measure the quality of the response, with the goal of minimizing the variation in output while keeping it close to the target value. eeer.org By analyzing the S/N ratios, researchers can identify the most influential parameters affecting the product yield.

In a study optimizing the production of rapeseed methyl ester, the Taguchi method was applied to investigate four parameters: catalyst type, catalyst concentration, molar ratio, and reaction temperature. eeer.org The analysis revealed that catalyst concentration was the most significant factor influencing the yield. By setting the parameters to their optimal levels as determined by the Taguchi design (potassium hydroxide catalyst, 1.5 wt% concentration, 60°C), the yield was improved to 96.7%. eeer.orgkoreascience.kr This demonstrates the effectiveness of the Taguchi method in systematically identifying and optimizing the critical factors in methyl ester production. researchgate.net

Evaluation of Reactor Designs and Supercritical Methods for Enhanced Yields

Advancements in reactor technology and the application of supercritical fluids offer promising pathways to enhance the yield and efficiency of this compound production.

Reactor Design: The choice of reactor can significantly impact reaction efficiency. For enzymatic processes, packed bed reactors (PBRs) offer advantages for continuous production. In a PBR, the immobilized enzyme is packed into a column, and the substrates are passed through it. This design facilitates easy separation of the product from the biocatalyst and allows for continuous operation. The synthesis of fatty acid methyl esters has been successfully demonstrated in a packed bed reactor using a mixed enzyme system, achieving a yield of approximately 96%. nih.gov For non-catalytic processes, coiled plug-flow tubular reactors are often used, especially in supercritical methods. This design helps maintain a specific flow pattern (high Peclet number) that minimizes back-mixing, which is crucial for maximizing conversion in a continuous flow system. mdpi.com

Supercritical Methods: Transesterification using supercritical methanol is a catalyst-free method that overcomes many limitations of conventional catalytic processes. mdpi.comscispace.com The reaction is conducted at temperatures and pressures above methanol's critical point (239°C and 8.1 MPa). scispace.commst.edu Under these conditions, methanol behaves like a non-polar solvent, becoming completely miscible with the oil, thus eliminating mass transfer limitations and forming a single homogeneous phase. scispace.com This accelerates the reaction significantly.

Key advantages of the supercritical method include:

High Reaction Rates: Residence times can be as short as 15 minutes. mdpi.com

Catalyst-Free: The process eliminates the need for an acid or base catalyst, simplifying purification as no catalyst removal or soap formation occurs. scispace.commst.edu

Feedstock Flexibility: It is insensitive to the presence of free fatty acids (FFAs) and water in the feedstock, which are problematic for conventional base-catalyzed methods. scispace.com

Research has shown that this technology can achieve high yields; for example, a methyl-ester yield of 91% was obtained at 590 K (317°C) and 351 bars with a 15-minute residence time in a tubular reactor. mdpi.com To make the conditions more moderate, a two-step process involving hydrolysis in subcritical water followed by esterification in supercritical methanol has also been developed. scispace.comkyoto-u.ac.jp

Table 3: Conditions for Supercritical Methanol Transesterification

| Parameter | Value | Reference |

| Critical Point (Methanol) | T > 239 °C, P > 8.1 MPa (79.5 bar) | mdpi.commst.edu |

| Typical Temperature Range | 270 - 350 °C | mdpi.comscispace.com |

| Typical Pressure Range | 83 - 380 bar | mdpi.com |

| Example Optimized Conditions | 317 °C (590 K), 351 bar, 15 min residence time | mdpi.com |

| Resulting Yield | 91% | mdpi.com |

Derivatization Strategies and Advanced Analytical Characterization of Lesquerolic Acid Methyl Ester

Fundamental Principles and Objectives of Chemical Derivatization for Chromatographic Analysis

Chemical derivatization in the context of gas chromatography (GC) and liquid chromatography (LC) serves to modify the analyte to improve its analytical performance. For hydroxy fatty acids like lesquerolic acid methyl ester, the primary goals are to increase volatility and decrease polarity.

Strategies for Mitigating Polarity and Enhancing Volatility for Chromatographic Separation

The presence of a hydroxyl group in a fatty acid chain significantly increases its polarity. This high polarity makes direct analysis by gas chromatography challenging due to poor volatility and potential for strong interactions with the stationary phase, leading to broad, tailing peaks and poor resolution. To overcome this, the polar hydroxyl group is typically converted into a less polar, more volatile derivative. marinelipids.ca

A common strategy is the formation of ethers, such as trimethylsilyl (B98337) (TMS) ethers. marinelipids.ca This process replaces the active hydrogen of the hydroxyl group with a nonpolar TMS group, effectively reducing the compound's polarity and increasing its volatility. This makes the derivative more amenable to separation by GC.

Fatty acids themselves are often converted to their corresponding fatty acid methyl esters (FAMEs) to increase volatility for GC analysis. jfda-online.com This is a standard procedure in fatty acid analysis.

Considerations for Maintaining Structural Integrity of Hydroxy Fatty Acids during Derivatization

A crucial aspect of any derivatization strategy is the preservation of the original structure of the analyte. For unsaturated hydroxy fatty acids like lesquerolic acid, which contains a double bond, harsh chemical conditions can lead to unwanted side reactions. These can include isomerization or migration of the double bond, or reactions involving the hydroxyl group itself. gerli.com

For instance, some acid-catalyzed derivatization methods, if not carefully controlled, can cause the formation of methoxy (B1213986) artifacts by the addition of methanol (B129727) across the double bonds of unsaturated fatty acids. aocs.org Therefore, the choice of derivatization reagent and reaction conditions must be carefully optimized to ensure that the resulting derivative accurately reflects the structure of the original molecule. The goal is to achieve complete derivatization without causing degradation or structural rearrangement of the analyte. researchgate.net

Established and Emerging Derivatization Reagents and Protocols

A variety of reagents and protocols have been developed for the derivatization of hydroxy fatty acids. The selection of a particular method often depends on the analytical technique being employed (GC or LC), the specific structural features of the fatty acid, and the desired sensitivity and selectivity of the analysis.

Boron Trifluoride-Methanol (BF3-MeOH) and Boron Trichloride-Methanol (BCl3-MeOH) Systems

Boron trifluoride-methanol (BF3-MeOH) is a widely used and effective reagent for the esterification of fatty acids to their corresponding methyl esters. thomassci.comsigmaaldrich.comscientificlabs.com It acts as a Lewis acid catalyst, facilitating the reaction between the carboxylic acid and methanol. rsc.org The reaction is typically rapid, often completed within a few minutes at elevated temperatures. thomassci.comsigmaaldrich.com BF3-MeOH is suitable for preparing FAMEs from hydroxy fatty acids. thomassci.comscientificlabs.com

However, a significant drawback of BF3-MeOH is the potential for the formation of methoxy artifacts with unsaturated fatty acids, especially when used at high concentrations. aocs.org Boron trichloride-methanol (BCl3-MeOH) can also be used for the preparation of methyl esters, but it is known to be more aggressive and can cause disruption of sensitive structures like cyclopropane (B1198618) rings. researchgate.net

Table 1: Comparison of BF3-MeOH and BCl3-MeOH Derivatization Systems

| Feature | Boron Trifluoride-Methanol (BF3-MeOH) | Boron Trichloride-Methanol (BCl3-MeOH) |

| Primary Use | Esterification of fatty acids to methyl esters. thomassci.comsigmaaldrich.comscientificlabs.com | Preparation of methyl esters. researchgate.net |

| Reaction Speed | Rapid, often complete in minutes. thomassci.comsigmaaldrich.com | Not specified. |

| Potential Issues | Can form methoxy artifacts with unsaturated fatty acids. aocs.org | Can disrupt sensitive functional groups like cyclopropane rings. researchgate.net |

| Suitability for Hydroxy Fatty Acids | Suitable for derivatization of hydroxy fatty acids. thomassci.comscientificlabs.com | Not explicitly stated for hydroxy fatty acids. |

Methanolic Hydrogen Chloride (HCl-MeOH) and Other Acid-Catalyzed Derivatization Methods

Methanolic hydrogen chloride (HCl-MeOH) is another common reagent for the preparation of fatty acid methyl esters. sigmaaldrich.comsigmaaldrich.com This acid-catalyzed esterification is effective for a wide range of fatty acids, including those with hydroxyl groups. aocs.org The reaction typically involves heating the lipid sample with the reagent. sigmaaldrich.comsigmaaldrich.com One of the advantages of methanolic HCl is that it generally produces clean reactions with volatile by-products that are easily removed. sigmaaldrich.com

However, like other acid catalysts, there is a risk of side reactions if the conditions are not carefully controlled. High concentrations of HCl can lead to the formation of artifacts. sigmaaldrich.com The reaction time can also be relatively long compared to other methods. researchgate.net Other strong acids like sulfuric acid (H2SO4) in methanol are also used for esterification. rsc.org

Table 2: Overview of Acid-Catalyzed Derivatization Methods

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Methanolic HCl | Heating with 5% anhydrous HCl in methanol. aocs.org | Clean reaction with volatile by-products. sigmaaldrich.com | Can be slow; high concentrations can cause artifacts. researchgate.netsigmaaldrich.com |

| Methanolic H2SO4 | Heating with 1% (v/v) H2SO4 in methanol at 50°C for 2 hours. rsc.org | Effective for esterification. rsc.org | Potential for side reactions. researchgate.net |

Trimethylsilyl (TMS) Derivatization for Enhanced Mass Spectrometric Analysis

For the analysis of hydroxy fatty acids by gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize both the carboxylic acid and the hydroxyl group. After the formation of the fatty acid methyl ester, the hydroxyl group is commonly converted to a trimethylsilyl (TMS) ether. marinelipids.ca This silylation step significantly improves the chromatographic properties of the molecule and provides characteristic fragmentation patterns in the mass spectrum, which aids in structure elucidation. marinelipids.carsc.org

A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS) in a solvent like pyridine. marinelipids.carsc.org The resulting TMS derivatives are more volatile and produce mass spectra with fragment ions that are indicative of the position of the original hydroxyl group. acs.org This is particularly useful for distinguishing between isomers of hydroxy fatty acids. marinelipids.ca

Table 3: Common Reagents for Trimethylsilyl (TMS) Derivatization

| Reagent | Description | Application in Hydroxy Fatty Acid Analysis |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | A powerful silylating agent. | Used to convert hydroxyl groups to TMS ethers, often in combination with a catalyst like TMCS. marinelipids.carsc.org |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | Another common silylating reagent. | Used in mixtures with other silylating agents for derivatization. rsc.org |

| Hexamethyldisilazane (HMDS) | A silylating agent. | Used in combination with other reagents for silylation. rsc.org |

| Trimethylchlorosilane (TMCS) | Often used as a catalyst in silylation reactions. | Used as a catalyst with primary silylating agents like BSTFA. rsc.org |

Development of Simplified and High-Throughput Derivatization Methods for Large-Scale Research

The analysis of lesquerolic acid, a valuable hydroxy fatty acid, often requires its conversion to a more volatile and less polar derivative, typically this compound (LAME), for chromatographic analysis. For large-scale research, the development of simplified and high-throughput derivatization methods is crucial for efficiency and cost-effectiveness.

Traditional methods for preparing fatty acid methyl esters (FAMEs), such as those using anhydrous hydrogen chloride in methanol, can be time-consuming. colostate.edu To address this, researchers have explored various strategies to streamline the derivatization process. One approach involves the simultaneous extraction and transesterification of lipids from biological materials, which reduces sample handling and processing time. colostate.edu

Microwave-assisted derivatization has emerged as a rapid and efficient alternative. uliege.beijesd.org This technique significantly shortens reaction times compared to conventional heating methods. ijesd.org For instance, a single-step microwave-assisted extraction and derivatization has been proposed for the rapid preparation of FAMEs from various food products. uliege.be Automated sample preparation systems further enhance throughput and precision, minimizing operator time and reagent consumption. chromatographyonline.com These automated methods have demonstrated excellent reproducibility and recovery for FAMEs. chromatographyonline.com

For targeted metabolomics studies involving lesquerolic acid, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed that can quantify related metabolites like sugars, sugar alcohols, and amino acids without the need for derivatization, offering a significant advantage in large-scale screening. oup.comnih.gov

The choice of catalyst and reaction conditions also plays a role in simplifying the process. Base-catalyzed methods using reagents like sodium methoxide (B1231860) can be very rapid, often completing the reaction within minutes at moderate temperatures. uliege.be However, these methods are generally not suitable for free fatty acids. chromatographyonline.com Acid-catalyzed methods, while applicable to all lipid types, traditionally require longer reaction times. uliege.be The development of more efficient acid catalysts and optimized reaction conditions continues to be an area of interest for high-throughput applications.

Advanced Chromatographic and Spectroscopic Characterization Techniques

A comprehensive understanding of this compound necessitates the use of advanced analytical techniques. These methods provide detailed information on its composition, structure, and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis and Fragmentation Pattern Elucidation

The electron ionization (EI) mass spectra of FAMEs provide characteristic fragment ions that aid in their identification. nih.govjeolusa.com For instance, the mass spectrum of a FAME often shows a molecular ion peak (M+), although it can be weak or absent for unsaturated compounds, and a prominent peak corresponding to the methoxycarbonyl group. jeolusa.com The fragmentation patterns can also help to elucidate the structure, although determining the exact position of double bonds and hydroxyl groups from the mass spectrum alone can be challenging. uib.no The fragmentation of trimethylsilyl (TMS) ether derivatives of hydroxy FAMEs, like LAME, can provide more definitive structural information. researchgate.net

To enhance the reliability of identification, GC-MS data is often combined with retention indices, which are calculated based on the elution times of the analytes relative to a series of standards. uib.no This dual-identification approach significantly improves the confidence in compound assignment.

Interactive Data Table: Key GC-MS Fragments for FAME Identification

| m/z (mass-to-charge ratio) | Ion Identity/Significance | Reference |

| M+ | Molecular Ion | jeolusa.com |

| M-31 | Loss of a methoxy group | nih.gov |

| 74 | McLafferty rearrangement ion (for saturated FAMEs) | naturalspublishing.com |

| 55, 67, 81 | Characteristic ions for unsaturated FAMEs | uib.no |

This table presents a simplified overview of common fragment ions observed in the GC-MS analysis of fatty acid methyl esters. The actual fragmentation pattern can be more complex and is dependent on the specific structure of the FAME.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Metabolomics Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for targeted metabolomics, offering high sensitivity and specificity for the quantification of specific molecules in complex biological samples. oup.comnih.gov This technique is particularly valuable for studying the metabolic pathways involved in the synthesis of hydroxy fatty acids like lesquerolic acid in plants such as Physaria fendleri. oup.comnih.govresearchgate.netresearchgate.net

In targeted metabolomics, LC-MS/MS is often operated in the multiple reaction monitoring (MRM) mode. oup.comnih.gov This approach allows for the highly sensitive and accurate quantification of a predefined set of known metabolites. oup.comnih.gov Researchers have developed high-throughput LC-MS/MS methods to quantify sugars, sugar alcohols, and amino acids, which are precursors and related compounds in the biosynthesis of fatty acids, often without the need for chemical derivatization. oup.comnih.gov The separation of isomers, which is crucial in metabolic studies, can be effectively achieved using specialized liquid chromatography columns. oup.com

The development of these targeted LC-MS/MS methods has been instrumental in elucidating the metabolic shifts that occur during seed development, providing insights into the carbon flow towards the synthesis of lesquerolic acid. oup.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Elucidation and Quantitative Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and quantitative analysis of organic molecules like this compound. aocs.orgmdpi.com Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule. mdpi.com

¹H NMR spectroscopy is particularly useful for quantifying the relative amounts of different fatty acids in a mixture. aocs.org Specific protons in the LAME molecule, such as those on the methyl ester group, adjacent to the double bond (allylic), and the terminal methyl group, give distinct signals in the ¹H NMR spectrum. aocs.org The integration of these signals allows for the calculation of the percentage of different fatty acid types. aocs.org

¹³C NMR spectroscopy offers a wider chemical shift range and less signal overlap compared to ¹H NMR, providing more detailed structural information. bch.rocore.ac.uk It is highly effective for determining the position of double bonds and other functional groups within the fatty acid chain. aocs.orgbch.ro For LAME, ¹³C NMR can confirm the location of the hydroxyl group and the cis-configuration of the double bond. The chemical shifts of the carbons in the ester carbonyl group, the double bond, and the carbon bearing the hydroxyl group are particularly informative. researchgate.netresearchgate.net Quantitative ¹³C NMR, with appropriate experimental parameters, can also be used for compositional analysis, and some studies report that its results correlate even better with GC data than ¹H NMR. researchgate.net

Interactive Data Table: Representative NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) | Reference |

| ¹H | -OCH₃ (Ester) | ~3.67 | researchgate.netresearchgate.net |

| ¹H | -CH=CH- (Olefinic) | ~5.35 | researchgate.netresearchgate.net |

| ¹H | -CH(OH)- | ~3.6 | researchgate.netresearchgate.net |

| ¹³C | C=O (Ester Carbonyl) | ~174.3 | researchgate.netresearchgate.net |

| ¹³C | -CH=CH- (Olefinic) | ~125-135 | researchgate.netresearchgate.net |

| ¹³C | -CH(OH)- | ~71.8 | researchgate.netresearchgate.net |

This table provides approximate chemical shift ranges. Exact values can vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy in Ester Linkage Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. mdpi.com In the context of this compound, FTIR is particularly useful for confirming the presence of the ester linkage and other key functional groups. researchgate.netpjoes.com

The FTIR spectrum of LAME will exhibit characteristic absorption bands. A strong absorption band is typically observed in the region of 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. researchgate.net The presence of the hydroxyl (-OH) group from the lesquerolic acid moiety would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations of the ester group typically appear in the 1300-1000 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the alkyl chain are observed around 2850-3000 cm⁻¹, and the C=C stretching of the double bond appears around 1650 cm⁻¹.

FTIR can be used to monitor the transesterification reaction, confirming the conversion of the parent oil (triglycerides) to methyl esters. ijesd.org

Comparative Spectroscopic Analyses for Quality Assessment of Fatty Acid Methyl Esters

The quality of fatty acid methyl esters, including those derived from oils rich in lesquerolic acid, is critical for their various applications. A combination of spectroscopic techniques is often employed for a comprehensive quality assessment. pjoes.compjoes.com

UV-Vis spectroscopy can also be employed to assess the quality of FAMEs, particularly in relation to oxidation products. pjoes.com Increased absorption in the UV region can be an indicator of the presence of conjugated dienes and trienes, which are formed during lipid oxidation.

For a more detailed and quantitative quality assessment, techniques like GC-MS and NMR are essential. GC-MS provides a detailed fatty acid profile, allowing for the quantification of LAME and any other FAMEs present. researchgate.net NMR spectroscopy, as previously discussed, can provide both structural confirmation and quantitative data on the purity of the LAME and the presence of any impurities. aocs.orgaocs.org By comparing the data from these different spectroscopic methods, a robust and reliable assessment of the quality of this compound can be achieved. pjoes.com

Research into Material Science and Industrial Bio Products Derived from Lesquerolic Acid Methyl Ester

Lesquerolic Acid Methyl Ester as a Platform for Biofuel Development

The potential of this compound as a component of biodiesel is an area of significant research, particularly as an alternative to traditional petrodiesel and other fatty acid methyl esters (FAMEs). researchgate.net Lesquerella oil, rich in lesquerolic acid, can be converted into methyl esters through transesterification for use as a biofuel. nih.govlookchem.com

This compound, primarily in the form of lesquerella oil methyl esters, is often compared to castor oil methyl esters due to their structural similarities; lesquerolic acid is the C20 homolog of ricinoleic acid, the main component of castor oil. researchgate.net Despite both being hydroxy fatty acid esters, they exhibit notable differences in fuel properties.

Research shows that lesquerella methyl esters possess a higher cetane number and lower kinematic viscosity compared to castor methyl esters, making them, in principle, more suitable for diesel engines. researchgate.net Specifically, lesquerella methyl esters have a cetane number of 45.6, whereas castor methyl esters have a value of 37.55. researchgate.net Furthermore, the kinematic viscosity of lesquerella methyl esters is 11.22 mm²/s, which is lower than the 14.82 mm²/s of castor methyl esters. researchgate.net However, the oxidative stability of castor methyl esters has been reported to be higher than that of lesquerella methyl esters. researchgate.net

| Property | Lesquerella Methyl Esters | Castor Oil Methyl Esters |

|---|---|---|

| Cetane Number | 45.6 | 37.55 |

| Kinematic Viscosity (at 40°C) | 10.02 - 11.22 mm²/s | 14.82 - 15.25 mm²/s |

| Cloud Point | -11.6°C | -13.4°C |

Data sourced from multiple research studies. researchgate.netbiodieselmagazine.com

The key fuel properties of biodiesel derived from lesquerella oil have been thoroughly investigated to determine its viability as a diesel substitute.

Oxidative Stability: The oxidative stability of lesquerella methyl esters is considered complex and has been found to be lower than that of castor oil methyl esters. researchgate.net This property is critical for fuel storage and longevity, as lower stability can lead to the formation of gums and sediments. bioline.org.br

Cetane Number: The cetane number, an indicator of ignition quality, for lesquerella methyl esters is reported to be 45.6. researchgate.net While this is superior to castor oil esters, it falls short of the minimum requirements set by major biodiesel standards. researchgate.net

Kinematic Viscosity: The kinematic viscosity of lesquerella methyl esters has been measured between 10.02 mm²/s and 11.22 mm²/s at 40°C. researchgate.netbiodieselmagazine.com This high viscosity is attributed to the presence of the hydroxy fatty acid. biodieselmagazine.com Like the cetane number, this value is outside the acceptable range for standard biodiesel. sid.ir

When assessed against established international standards such as ASTM D6751 (United States) and EN 14214 (Europe), biodiesel derived from 100% lesquerella oil does not meet all specifications.

Kinematic Viscosity: Both ASTM D6751 and EN 14214 have strict limits for kinematic viscosity. The ASTM D6751 standard specifies a range of 1.9 to 6.0 mm²/s, while EN 14214 requires 3.5 to 5.0 mm²/s. biodieselmagazine.comsid.irdieselnet.com The viscosity of lesquerella methyl esters (around 10-11 mm²/s) significantly exceeds these limits. researchgate.netbiodieselmagazine.com

Cetane Number: The minimum cetane number required by ASTM D6751 is 47, and for EN 14214, it is 51. researchgate.netdieselnet.com The measured cetane number of 45.6 for lesquerella methyl esters is below both of these thresholds. researchgate.net

Other Properties: While properties like cloud point are impressively low, other issues such as elevated sulfur content and a tendency to exceed free glycerol (B35011) and water specifications have been noted. researchgate.net

Due to these non-compliance issues, lesquerella oil methyl ester is more likely to be used as a blend component or as an additive to improve specific properties like lubricity in diesel fuels rather than as a standalone B100 biodiesel. acs.orgresearchgate.net

| Property | Lesquerella Methyl Ester Value | ASTM D6751 Specification | EN 14214 Specification | Compliance Status |

|---|---|---|---|---|

| Kinematic Viscosity (at 40°C) | ~10.02-11.22 mm²/s | 1.9 - 6.0 mm²/s | 3.5 - 5.0 mm²/s | Fails |

| Cetane Number | 45.6 | min. 47 | min. 51 | Fails |

| Oxidative Stability (at 110°C) | Not specified | min. 3 hours | min. 6 hours | Data Dependent |

Data sourced from multiple research studies and standards. researchgate.netbiodieselmagazine.comresearchgate.netsid.irdieselnet.com

Role in Biolubricant Synthesis and Performance Characterization

The hydroxyl group in lesquerolic acid makes its methyl ester an ideal substrate for synthesizing high-performance biolubricants. proquest.com These synthetic lubricants, often called estolides or polyol esters, are created by chemically modifying the fatty acid structure to enhance properties like thermal stability and viscosity. csic.esnih.gov

A primary method for creating advanced biolubricants is the transesterification of fatty acid methyl esters with neopentyl polyols, such as trimethylolpropane (B17298) (TMP). csic.esiastate.edu In this chemical reaction, three fatty acid methyl ester molecules react with one molecule of TMP, a branched polyol with three hydroxyl groups. dss.go.th

The reaction proceeds by replacing the methyl group of the FAME with the much larger and more complex TMP molecule, forming a trimethylolpropane triester. researchgate.net This process, which can be catalyzed chemically, results in a larger molecule with a branched structure. dss.go.thcsic.es These structural changes lead to significant improvements in lubricant properties, including a higher viscosity index, lower pour point, and enhanced thermal and oxidative stability compared to the original vegetable oil. iastate.edumdpi.com The removal of methanol (B129727), a byproduct, is crucial for driving the reaction to achieve a high yield of the desired tri-ester. dss.go.th

As an alternative to chemical catalysis, which often requires high temperatures and can produce unwanted byproducts, enzymatic pathways offer a "green" and highly specific method for biolubricant synthesis. mdpi.com Lipases are the primary enzymes used to catalyze the transesterification of FAMEs with polyols like trimethylolpropane. dss.go.th

Immobilized lipases, such as those from Candida rugosa or Thermomyces lanuginosus (commercially available as Lipozyme® TL IM), have been successfully used in these reactions. dss.go.thcsic.es The enzymatic process operates under milder conditions (lower temperatures) and is highly selective, which can reduce the need for extensive downstream purification. mdpi.com Research has demonstrated that enzymatic transesterification can achieve nearly complete conversion of FAMEs to trimethylolpropane esters, with high yields of the desired tri-ester product, making it a promising and sustainable route for producing high-performance biolubricants. dss.go.th

Development of Novel Specialty Chemicals and Polymeric Materials from this compound

Research into this compound, derived from the oil of the Lesquerella fendleri plant, has opened new avenues for the creation of high-value specialty chemicals and bio-based polymeric materials. usda.govresearchgate.net The unique structure of lesquerolic acid, a C20 hydroxy fatty acid, provides a versatile platform for chemical modifications. usda.govdbg.org Its hydroxyl group serves as a reactive site for building complex molecules, while the long carbon chain imparts desirable physical properties, positioning it as a sustainable alternative to petroleum-based and castor oil-derived feedstocks. usda.govresearchgate.net

Synthesis of Lesquerella-Based Bisphosphonates for Pharmaceutical Research

A significant area of research has been the use of lesquerolic acid as a precursor for the synthesis of novel bisphosphonates. Bisphosphonates are a class of compounds known for their biological activities, making them valuable in pharmaceutical research. researchgate.net Lesquerella oil, primarily composed of lesquerolic acid, presents a promising and safer alternative to castor oil, which contains the toxic protein ricin. researchgate.netarizona.edu

The synthesis process leverages the inherent chemical structure of lesquerolic acid. Researchers have successfully purified lesquerolic acid from lesquerella oil and used it to produce α-hydroxy phosphonates. The synthetic route has yielded both unsaturated and saturated series of lesquerella-based bisphosphonates in high yields and with high purity. researchgate.net This work demonstrates the viability of converting the methyl ester of lesquerolic acid into more complex, pharmaceutically relevant molecules, establishing it as a key building block in medicinal chemistry. researchgate.netresearchgate.net

Table 1: Synthesized Lesquerella-Based Phosphonate Derivatives

| Precursor | Derivative Class | Series Synthesized | Purity & Yield |

| Lesquerolic Acid | α-Hydroxy Phosphonates | Unsaturated | High |

| Lesquerolic Acid | α-Hydroxy Phosphonates | Saturated | High |

Data sourced from research on lesquerella-based bisphosphonates. researchgate.net

Exploration of Lesquerolic Acid Methyl Esters as Monomers for Polymer Synthesis

The bifunctional nature of this compound, containing both a hydroxyl group and an ester group, makes it an attractive monomer for the synthesis of novel polymers. researchgate.netnih.gov This renewable feedstock is a valuable resource for creating bio-based polyesters and polyurethanes, which have wide-ranging industrial applications. researchgate.netdbg.org

The hydroxyl group on the fatty acid chain can react with isocyanate groups to form polyurethanes. researchgate.net Similarly, it can participate in condensation polymerization with dicarboxylic acids or their esters to produce polyesters. journals.co.za A key chemical strategy employed is olefin metathesis, which can be used on fatty acid methyl esters to create dimers that act as high-value platform molecules for polymerization. For instance, the self-metathesis of similar hydroxy fatty acid methyl esters yields diol and dicarboxylic ester products, which are ideal monomers for producing polyesters and polyurethanes. journals.co.za The long fatty acid chain incorporated into the polymer backbone can enhance flexibility and other desirable material properties. nih.gov

Table 2: Polymer Synthesis Potential of this compound

| Polymer Type | Key Functional Group | Relevant Reaction | Potential Monomer Product |

| Polyurethanes | Hydroxyl (-OH) | Reaction with diisocyanates | Lesquerolic acid-based polyol |

| Polyesters | Hydroxyl (-OH), Ester (-COOCH₃) | Condensation Polymerization | Lesquerolic acid-based diol |

| Polyesters | Alkene (C=C) | Olefin Metathesis | Dicarboxylic acid esters |

Information synthesized from studies on renewable polymers. researchgate.netjournals.co.za

Production of Estolide Esters and Related Derivatives for Industrial Applications

A major application of this compound is in the production of estolides, which are oligomers formed by linking fatty acid molecules via secondary ester bonds between the hydroxyl group of one molecule and the carboxyl group of another. semanticscholar.org These estolides can be synthesized from lesquerella oil or its fatty acid esters, and they exhibit properties that make them highly suitable for use as industrial functional fluids, such as biodegradable lubricants. usda.govresearchgate.net

The synthesis of triglyceride estolides from lesquerella oil can be achieved through high-temperature esterification, with optimal conditions identified at 200°C under vacuum for 12 hours. researchgate.net Alternatively, enzymatic synthesis using lipases offers a greener approach, avoiding harsh reaction conditions. google.commdpi.com

The properties of the resulting estolide esters can be tailored by "capping" the terminal hydroxyl group with different fatty acids. Research shows that these derivatives possess excellent cold temperature properties, which is a significant advantage over many conventional vegetable oil-based lubricants. usda.gov For example, estolides derived from lesquerolic acid and capped with oleic acid or 2-ethylhexanoic acid exhibit pour points as low as -48°C and -54°C, respectively. semanticscholar.org This demonstrates the potential of this compound to serve as a platform for creating high-performance, bio-based industrial products. semanticscholar.orgresearchgate.net

Table 3: Physical Properties of Lesquerolic Acid-Based Estolide Esters

| Capping Fatty Acid | Pour Point (°C) | Cloud Point (°C) | Viscosity @ 40°C (cSt) | Viscosity @ 100°C (cSt) |

| Oleic Acid | -48 | -35 | 35.4 | 7.8 |

| Stearic Acid | 3 | 12 | 38.6 | 8.2 |

| Coconut Fatty Acids | -24 | <–24 | 40.4 | 8.4 |

| 2-Ethylhexanoic Acid | -54 | <–54 | 51.1 | 10.1 |

Data summarized from Cermak et. al., (2006) and Teeter et. al., (1953) as reported in "Chemistry and physical properties of estolides". semanticscholar.org

Exploration of Biological Interactions and Biotechnological Applications of Lesquerolic Acid Methyl Ester

Investigations into the Antimicrobial Activities of Fatty Acid Methyl Esters

Fatty acids and their esterified derivatives, such as fatty acid methyl esters (FAMEs), are recognized for their significant biological activities, including antimicrobial properties. scielo.br Research into FAMEs derived from natural sources, particularly plants, has revealed a broad spectrum of activity against various pathogenic microorganisms. scielo.br Many fatty acids are known to possess both antibacterial and antifungal capabilities. scielo.br

FAMEs extracted from various plants have demonstrated notable antibacterial effects. For instance, FAME extracts from the leaves of the mangrove plant Excoecaria agallocha have been tested against a panel of pathogenic bacteria. scielo.br Studies have shown that Gram-positive bacteria are often more susceptible to these extracts than Gram-negative bacteria. scielo.br The antibacterial activity is attributed to the mixture of FAMEs present in the extract, including compounds like linoleic acid and oleic acid, which have been individually recognized for their efficacy against bacteria such as Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae. scielo.br

In a study on FAMEs from Sesuvium portulacastrum, the extract showed potent activity against several human pathogenic bacteria. nih.goveuropeanreview.org The highest efficacy was observed against Bacillus subtilis, which displayed a large zone of inhibition and a low minimum inhibitory concentration (MIC). nih.goveuropeanreview.orgresearchgate.net The antibacterial activity of FAMEs derived from candlenut oil has also been confirmed against both Staphylococcus aureus and Escherichia coli. aip.org These findings underscore the potential of FAMEs as effective antibacterial agents. nih.gov

Table 1: Antibacterial Activity of Fatty Acid Methyl Ester (FAME) Extracts from Sesuvium portulacastrum europeanreview.org

| Bacterial Strain | Zone of Inhibition (1 mg/disc) | Minimum Inhibitory Concentration (MIC) (mg/ml) | Minimum Bactericidal Concentration (MBC) (mg/ml) |

| Bacillus subtilis | 16.3 ± 1.3 mm | 0.25 | 0.5 |

| Bacillus pumilus | 13.8 ± 1.0 mm | 0.5 | 1 |

| Staphylococcus aureus | 12.5 ± 0.9 mm | 0.5 | 1 |

| Escherichia coli | 11.3 ± 0.8 mm | 1 | 2 |

| Klebsiella pneumoniae | 10.5 ± 0.8 mm | 2 | 4 |

| Pseudomonas aeruginosa | 9.8 ± 0.7 mm | 2 | 4 |

The antimicrobial investigations of FAMEs extend to their effectiveness against fungal and yeast pathogens. FAMEs derived from vegetable oils such as soybean, corn, and sunflower have demonstrated significant antifungal activity, particularly against species of Paracoccidioides. scielo.brredalyc.org Sunflower FAMEs, for example, were effective against Candida glabrata and Candida krusei. scielo.brredalyc.org This antifungal action is often attributed to major components like methyl linoleate. scielo.brredalyc.org

Similarly, FAME extracts from Sesuvium portulacastrum showed strong anticandidal activity and moderate antifungal effects against species like Aspergillus fumigatus and Aspergillus niger. nih.goveuropeanreview.org FAMEs from the mangrove Excoecaria agallocha also exhibited activity against several Candida species, including Candida albicans, Candida krusei, and Candida tropicalis. scielo.br These studies collectively highlight that FAMEs from diverse plant sources are a promising area of research for new antifungal agents. nih.govscielo.br

Table 2: Antifungal and Anticandidal Activity of Fatty Acid Methyl Ester (FAME) Extracts

| Source Organism | Fungal/Candidal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Sesuvium portulacastrum | Aspergillus fumigatus | 8 mg/ml | europeanreview.org |

| Sesuvium portulacastrum | Aspergillus niger | 8 mg/ml | europeanreview.org |

| Sesuvium portulacastrum | Candida albicans | 1 mg/ml | europeanreview.org |

| Sunflower Oil | Paracoccidioides spp. | 15.6-250 µg/mL | scielo.br |

| Sunflower Oil | Candida glabrata | 15.6 µg/mL | scielo.br |

| Sunflower Oil | Candida krusei | 15.6 µg/mL | scielo.br |

| Excoecaria agallocha | Candida albicans | 0.5 mg/ml | scielo.br |

| Excoecaria agallocha | Candida krusei | 0.5 mg/ml | scielo.br |

Applications in Cellular Metabolism and Lipidomics Research

The analysis of fatty acid methyl ester profiles is a cornerstone of modern microbial characterization and lipidomics. This technique provides a detailed fingerprint of the types and quantities of fatty acids within a microorganism's cells. nih.gov

FAME profiling is a widely accepted biochemical method for the classification and identification of bacteria and fungi. nih.govnih.gov The composition of cellular fatty acids is largely determined by an organism's genetic makeup, making it a stable and reliable marker for distinguishing between different species and even strains. nih.govmicrobiologyresearch.org Commercial systems that automate the extraction and gas chromatographic analysis of FAMEs have made this technique accessible for routine use in clinical, agricultural, and environmental laboratories. nih.gov

This method has been successfully used to characterize a wide array of microorganisms. For example, FAME analysis helped differentiate 41 clusters from 428 bacterial strains isolated from damaged mural paintings, with the majority identified as Bacillus, Paenibacillus, Micrococcus, and Arthrobacter species. nih.gov It is also a valuable tool for differentiating species within complex genera like Xanthomonas and for distinguishing among various DNA homology groups of Bacillus sphaericus. researchgate.netasm.org FAME profiling offers a phenotype-based alternative to genetic identification methods, providing an independent means of verification. tandfonline.com

The cellular fatty acid composition of microorganisms is not static; it can change in response to environmental factors. microbiologyresearch.org Comparative studies analyzing FAME profiles under different conditions provide valuable insights into microbial physiology and adaptation. Factors such as the chemical composition of the growth medium, pH, and temperature can significantly alter the relative proportions of different fatty acids. nih.govmicrobiologyresearch.orgoup.com

For instance, the fatty acid profiles of Bacillus cereus spores were shown to differ depending on the sporulation medium used, allowing for the identification of biomarkers related to growth conditions. nih.gov Similarly, the cellular fatty acid distribution in Leuconostoc oenos strains was considerably modified by the pH of the growth medium. oup.com Comparative analysis of the gut microbiota in different mouse strains revealed that the host's genotype influences the fatty acid profiles of bacteria throughout the gastrointestinal tract, demonstrating the intricate relationship between host and microbe. nih.gov These studies showcase the power of FAME analysis in understanding how microorganisms adapt their cellular membranes to thrive in diverse environments. microbiologyresearch.orgnih.gov

Role as a Biochemical Reagent in Life Science Research

Lesquerolic acid methyl ester is recognized as a biochemical reagent available for use in life science research. chemicalbook.comchemsrc.commedchemexpress.eu It is classified as a biological material or organic compound intended for laboratory and research applications. chemicalbook.comchemsrc.commedchemexpress.commedchemexpress.com As a specialized fatty acid ester, it can serve various functions in experimental settings, likely as a standard for chromatography, in studies of lipid metabolism, or as a component in the synthesis of more complex lipid-based molecules. chemicalbook.comchemsrc.com

Comparative Cytotoxicity Assessments of Hydroxy Fatty Acid Derivatives in a Research Context

In the realm of lipidomics, the cytotoxic profiles of various fatty acid derivatives are of significant interest due to their potential applications in biomedical research. While direct comparative studies on the cytotoxicity of this compound against other hydroxy fatty acid derivatives are not extensively documented in publicly available research, a comparative understanding can be inferred from studies on structurally similar compounds. Research into the cytotoxic effects of hydroxy fatty acids and their esters reveals that structural features such as chain length, the presence and position of hydroxyl groups, and the degree of unsaturation play crucial roles in their biological activity.

A study investigating the cytotoxic effects of fatty acids on a macrophage cell line (J774) demonstrated that the cytotoxicity is not strictly related to the number of double bonds. The study ranked the cytotoxicity of several fatty acids as follows: palmitic acid > docosahexaenoic acid > stearic acid = eicosapentaenoic acid = arachidonic acid > oleic acid > linoleic acid. psu.edu This indicates that both saturated and highly unsaturated fatty acids can induce significant cytotoxicity.

Research on chiral derivatives of ricinoleic acid, a C18 hydroxy fatty acid structurally similar to the C20 lesquerolic acid, has provided insights into the cytotoxic potential of such compounds. A study that synthesized a series of chiral ricinoleic acid derivatives, including methyl esters and various amides, evaluated their cytotoxicity against HeLa and HT29 cancer cell lines. researchgate.net While the study found that a hydroxamic acid derivative of a shorter-chain hydroxy fatty acid had the most potent effect, it also highlighted that most of the tested ricinoleic acid derivatives were more toxic against HT29 than HeLa cells. researchgate.net Interestingly, there was no significant difference in activity observed between the (R)- and (S)-enantiomers of the derivatives. researchgate.net

Furthermore, the esterification of fatty acids can modulate their cytotoxic effects. For instance, a study on the anti-allergic properties of hydroxy fatty acids noted that the methylation of the carboxylic acid group can influence cytotoxicity, as demonstrated by the difference in activity between ricinoleic acid and its methyl ester. This suggests that this compound may have a different cytotoxic profile compared to its free acid form.

The cytotoxic potential of various fatty acid methyl esters has been reported in several studies. For example, the cytotoxic effect of many fatty acid methyl esters has been noted against three human tumor cell lines. researchgate.net Both saturated and unsaturated fatty acids and their methyl esters are known to be cytotoxic compounds that can induce apoptosis in several human cancer cell lines. researchgate.net In a study on the lipoidal matter of Sophora tomentosa leaves, the fatty acid methyl ester fraction, which was rich in methyl palmitate, demonstrated cytotoxic activity against the HCT-116 carcinoma cell line with an IC50 value of 38.76 μg/mL. ekb.eg